molecular formula C4H3ClN2O B1368392 5-Chloro-2-hydroxypyrazine CAS No. 89180-45-0

5-Chloro-2-hydroxypyrazine

Cat. No.: B1368392
CAS No.: 89180-45-0
M. Wt: 130.53 g/mol
InChI Key: MPQIKXKJHKXJQC-UHFFFAOYSA-N
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Preparation Methods

The preparation of 5-Chloro-2-hydroxypyrazine typically involves the reaction of 2-aminopyrazine with 5-chlorobutanone, followed by oxidation and hydrolysis steps . This method is commonly used due to its efficiency and simplicity. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

5-Chloro-2-hydroxypyrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Chloro-2-hydroxypyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxypyrazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the target molecule involved .

Comparison with Similar Compounds

5-Chloro-2-hydroxypyrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chlorine and hydroxy groups, which confer unique chemical and biological properties .

Biological Activity

5-Chloro-2-hydroxypyrazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimycobacterial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways. The presence of the chlorine atom and hydroxyl group on the pyrazine ring significantly influences its biological properties. The structural formula can be represented as follows:

C4H4ClN3O\text{C}_4\text{H}_4\text{ClN}_3\text{O}

This compound is often evaluated in combination with other moieties to enhance its pharmacological profile.

Antimycobacterial Activity

One of the most notable biological activities of this compound is its antimycobacterial activity . Research indicates that derivatives of this compound exhibit significant effectiveness against various strains of Mycobacterium tuberculosis (M. tuberculosis) and other mycobacterial species.

The primary mechanism through which this compound exerts its antimycobacterial effects is by inhibiting the fatty acid synthase I (FAS-I) enzyme in mycobacteria. This inhibition disrupts the synthesis of essential fatty acids, leading to compromised bacterial cell membrane integrity. Studies have shown that:

  • Minimum Inhibitory Concentrations (MIC) for active derivatives range from 1.56 to 6.25 µg/mL against M. tuberculosis H37Rv.
  • Compounds with hydroxyl substituents tend to have reduced cytotoxicity while maintaining antimycobacterial activity .

Cytotoxicity Studies

While evaluating the therapeutic potential, it is crucial to assess the cytotoxicity of this compound derivatives. In vitro studies have indicated that certain derivatives exhibit low toxicity profiles, with select compounds demonstrating favorable selectivity indices (SI) over cancer cell lines:

Compound NameMIC (µg/mL)Cytotoxicity SI
5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide1.5647
4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid3.1335

These findings suggest that modifications in the molecular structure can lead to enhanced activity while minimizing adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimycobacterial Efficacy : A study synthesized a series of 30 derivatives and tested them against multiple strains, confirming that most compounds retained significant activity against M. tuberculosis and other mycobacteria .
  • Structure-Activity Relationship (SAR) : Research has highlighted that the introduction of hydrophilic substituents can improve both activity and safety profiles, emphasizing the importance of structural modifications in developing effective antimycobacterial agents .
  • In Vivo Studies : While in vitro results are promising, in vivo studies using murine models have shown limited efficacy due to metabolic instability and poor pharmacokinetics, suggesting further optimization is necessary for clinical applications .

Properties

IUPAC Name

5-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQIKXKJHKXJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563892
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89180-45-0
Record name 5-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-hydroxypyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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